molecular formula C20H17NO4 B5351086 4-[(1E)-2-(8-HYDROXYQUINOLIN-2-YL)ETHENYL]-2-METHOXYPHENYL ACETATE

4-[(1E)-2-(8-HYDROXYQUINOLIN-2-YL)ETHENYL]-2-METHOXYPHENYL ACETATE

Cat. No.: B5351086
M. Wt: 335.4 g/mol
InChI Key: VFMLZHPLLSDXKM-RMKNXTFCSA-N
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Description

4-[(1E)-2-(8-HYDROXYQUINOLIN-2-YL)ETHENYL]-2-METHOXYPHENYL ACETATE is a complex organic compound that features a quinoline moiety, a methoxy group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-(8-HYDROXYQUINOLIN-2-YL)ETHENYL]-2-METHOXYPHENYL ACETATE typically involves the following steps:

    Formation of the Quinoline Derivative: The starting material, 8-hydroxyquinoline, undergoes a series of reactions to introduce the ethenyl group at the 2-position. This can be achieved through a Heck reaction, where 8-hydroxyquinoline is reacted with an appropriate vinyl halide in the presence of a palladium catalyst.

    Acetylation: The final step involves the esterification of the hydroxyl group with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-(8-HYDROXYQUINOLIN-2-YL)ETHENYL]-2-METHOXYPHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as thiols or amines can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Thiols or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Ethyl-substituted quinoline derivatives.

    Substitution: Thiol or amine-substituted quinoline derivatives.

Scientific Research Applications

4-[(1E)-2-(8-HYDROXYQUINOLIN-2-YL)ETHENYL]-2-METHOXYPHENYL ACETATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety’s ability to chelate metal ions.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent, leveraging the biological activity of the quinoline core.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-[(1E)-2-(8-HYDROXYQUINOLIN-2-YL)ETHENYL]-2-METHOXYPHENYL ACETATE involves its interaction with various molecular targets:

    Molecular Targets: The compound can chelate metal ions, which may inhibit metalloenzymes or disrupt metal ion homeostasis in cells.

    Pathways Involved: The chelation of metal ions can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells. Additionally, the compound’s ability to intercalate into DNA can disrupt DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Shares the quinoline core and hydroxyl group but lacks the ethenyl and methoxy substituents.

    2-Methoxyquinoline: Similar structure but without the hydroxyl and ethenyl groups.

    Quinoline-2-carboxylate: Contains the quinoline core and an ester group but differs in the position and type of substituents.

Uniqueness

4-[(1E)-2-(8-HYDROXYQUINOLIN-2-YL)ETHENYL]-2-METHOXYPHENYL ACETATE is unique due to the combination of the quinoline core, ethenyl group, methoxy group, and acetate ester. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[4-[(E)-2-(8-hydroxyquinolin-2-yl)ethenyl]-2-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-13(22)25-18-11-7-14(12-19(18)24-2)6-9-16-10-8-15-4-3-5-17(23)20(15)21-16/h3-12,23H,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMLZHPLLSDXKM-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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